4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Overview

Description

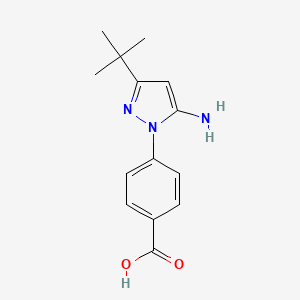

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a tert-butyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate in ethanol at elevated temperatures to form 3-amino-5-tert-butylpyrazole . This intermediate can then be coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the benzoic acid moiety.

Substitution: Various alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-tert-butylpyrazole: A precursor in the synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzonitrile: A structurally similar compound with a nitrile group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the pyrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties

Biological Activity

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (commonly referred to as ABP) is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

ABP is a derivative of para-aminobenzoic acid (PABA), which is known for its role in various biological processes. The synthesis of ABP typically involves the reaction of 5-amino-3-tert-butylpyrazole with benzoic acid derivatives under controlled conditions. The resulting compound exhibits unique structural properties due to the presence of both the pyrazole and benzoic acid moieties.

Biological Activities

ABP has shown promising biological activities, including:

- Anticancer Activity : Several studies have demonstrated that ABP exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that ABP has an IC50 value in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as an anticancer agent .

- Anti-Cholinesterase Activity : Similar to other PABA derivatives, ABP has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Preliminary results showed that ABP could effectively inhibit AChE activity, indicating its potential utility in neurodegenerative disease treatment .

- Antimicrobial Properties : Research has also highlighted ABP's antimicrobial properties, with studies revealing its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Studies

A notable study conducted by researchers at a prominent university evaluated the antiproliferative effects of ABP on multiple cancer cell lines. The findings are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.85 | Induction of apoptosis |

| A549 | 7.49 | Cell cycle arrest |

| HeLa | 6.30 | Inhibition of DNA synthesis |

The study concluded that ABP's anticancer effects are mediated through apoptosis induction and cell cycle arrest, making it a candidate for further development as a chemotherapeutic agent.

Neuroprotective Effects

In another investigation focusing on neuroprotection, ABP was tested for its ability to mitigate oxidative stress in neuronal cells. Results indicated that treatment with ABP significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Properties

IUPAC Name |

4-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNFHMSOYVHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182792 | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869663-56-9 | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869663-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.